molecular formula C13H22N4O B254680 MFCD06003599

MFCD06003599

Cat. No.: B254680
M. Wt: 250.34 g/mol
InChI Key: PCZZFCRSTDGBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06003599 is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a morpholinopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06003599 typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Morpholinopropylamine Moiety: The final step involves the nucleophilic substitution of the pyrimidine ring with 3-morpholinopropylamine under suitable conditions, such as heating in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD06003599 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropylamine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or oxygen atoms.

    Substitution: New compounds with different substituents replacing the morpholinopropylamine moiety.

Scientific Research Applications

MFCD06003599 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD06003599 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-piperidinopropyl)amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-azetidinopropyl)amine: Contains an azetidine ring instead of a morpholine ring.

    N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-pyrrolidinopropyl)amine: Features a pyrrolidine ring in place of the morpholine ring.

Uniqueness

MFCD06003599 is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

4,6-dimethyl-N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine

InChI

InChI=1S/C13H22N4O/c1-11-10-12(2)16-13(15-11)14-4-3-5-17-6-8-18-9-7-17/h10H,3-9H2,1-2H3,(H,14,15,16)

InChI Key

PCZZFCRSTDGBLU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NCCCN2CCOCC2)C

Canonical SMILES

CC1=CC(=NC(=N1)NCCCN2CCOCC2)C

Origin of Product

United States

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